Bosutinib monohydrate, also known as Bosutinib hydrate, is a crystalline form of the tyrosine kinase inhibitor Bosutinib. It is characterized by the presence of one molecule of water (H2O) per molecule of Bosutinib in its crystal lattice. [, ] This hydrate form exhibits enhanced stability compared to anhydrous Bosutinib, making it more suitable for pharmaceutical formulation and storage. [] Bosutinib monohydrate is a subject of significant research interest due to its potential applications in various scientific disciplines, particularly in the field of protein kinase inhibition.
Several methods have been developed for the synthesis of Bosutinib monohydrate. A key challenge in its synthesis is controlling the solid form to obtain the desired monohydrate form. []
Multi-step synthesis involving Gould-Jacobs methodology: This approach involves a thermal cyclization step at high temperatures (250°C) using Dowtherm A as a solvent. [] While this method is relatively short, the harsh reaction conditions can lead to the formation of impurities and lower yields. Additionally, the use of Dowtherm A presents environmental and safety concerns. []
Streamlined synthesis with three-component coupling: A more recent approach utilizes a three-component coupling reaction followed by cyclization. [] This method avoids the use of high temperatures and hazardous solvents, offering advantages in terms of efficiency, safety, and environmental impact.
Preparation using aprotic polar solvents: Another method involves using aprotic polar solvents for both the synthesis of Bosutinib and its subsequent crystallization into the monohydrate form. [] This method has been reported to reduce impurity formation, improve yield, and lower production costs. []
The molecular structure of Bosutinib monohydrate has been extensively studied to understand its physicochemical properties and interactions with biological targets. X-ray crystallography studies have revealed the presence of a water molecule interacting with specific functional groups within the crystal lattice. [, ] This interaction contributes to the stability of the monohydrate form. Understanding the molecular structure of Bosutinib monohydrate is crucial for designing and developing novel derivatives with improved pharmacological properties.
Bosutinib monohydrate exerts its biological activity by binding to the ATP-binding site of specific tyrosine kinases, such as Abl and Src family kinases. [, ] This binding inhibits the kinase activity by preventing the binding of ATP, which is essential for the phosphorylation of downstream signaling proteins. The inhibition of these kinases disrupts the signaling pathways involved in cell proliferation, survival, and other cellular functions.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: